ラロキシフェンビスメチルエーテル

概要

説明

It is an intermediate in the synthesis of Raloxifene, a drug primarily used for the prevention and treatment of osteoporosis in postmenopausal women . Raloxifene Bismethyl Ether exhibits both estrogenic and anti-estrogenic properties depending on the target tissue.

科学的研究の応用

Chemical Properties and Structure

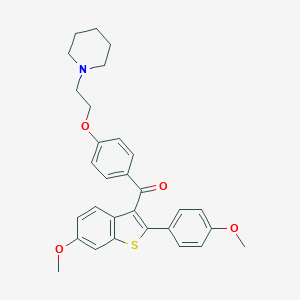

RBME is characterized by the molecular formula and is notable for the absence of hydroxyl groups, which are present in its parent compound, Raloxifene. This structural modification renders RBME inactive at estrogen receptors, distinguishing it from other SERMs and providing unique research opportunities.

Scientific Research Applications

-

Metabolism Studies :

- RBME serves as a biomarker for studying the metabolism of Raloxifene. By measuring RBME levels in biological fluids such as blood or urine, researchers can gain insights into individual metabolic differences that may influence treatment outcomes. This information is crucial for personalizing drug dosages and optimizing therapeutic strategies.

-

Negative Control in Experiments :

- Due to its lack of estrogenic activity, RBME acts as a negative control in experiments aimed at investigating estrogen receptor signaling pathways. This allows researchers to isolate the specific effects mediated by Raloxifene through its interaction with estrogen receptors, thereby enhancing the accuracy of experimental results.

-

Drug Discovery Reference :

- RBME can be utilized as a reference compound in drug discovery programs targeting estrogen receptors. By comparing the binding properties and functional activities of new drug candidates against RBME, researchers can evaluate their potential therapeutic effects and interactions with Raloxifene.

- Pharmacological Studies :

Potential Therapeutic Applications

While RBME is primarily used for research purposes, its unique properties suggest potential therapeutic applications:

- Safer Hormone Replacement Therapy : Given its inactivity at estrogen receptors, RBME may offer a safer alternative in hormone replacement therapies, minimizing the risks associated with traditional estrogens.

- Investigating Bone Health : Research indicates that Raloxifene improves bone toughness independently of changes in bone mass. Understanding the mechanisms through which RBME operates may lead to novel pharmacological approaches to enhance bone strength without altering bone density .

Comparison with Related Compounds

The following table summarizes the similarities and differences between RBME and other compounds structurally related to Raloxifene:

| Compound Name | Structure Similarity | Estrogenic Activity | Unique Features |

|---|---|---|---|

| Raloxifene | High | Yes | Selective estrogen receptor modulator |

| Tamoxifen | Moderate | Yes | Known for both agonistic and antagonistic effects |

| ICI 182780 | High | No | Pure antiestrogen; does not exhibit estrogenic activity |

| Fulvestrant | Moderate | No | Pure antagonist; primarily used in breast cancer treatment |

| Raloxifene Bismethyl Ether | Unique | No | Lacks hydroxyl groups; alters biological activity significantly |

Case Studies and Research Findings

- Bone Strength Studies :

- Estrogen Receptor Interaction Studies :

作用機序

Target of Action

Raloxifene Bismethyl Ether is a metabolite of Raloxifene . Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . Therefore, the primary targets of Raloxifene Bismethyl Ether are likely to be the estrogen receptors, similar to its parent compound, Raloxifene.

Mode of Action

Raloxifene Bismethyl Ether is an estrogen receptor inactive compound on which both hydroxyl groups are absent

Biochemical Pathways

Raloxifene has been shown to have tissue-specific effects distinct from estradiol , suggesting it may affect multiple biochemical pathways related to bone health, lipid metabolism, and blood coagulation

Pharmacokinetics

Raloxifene, its parent compound, is known to have a bioavailability of 2% , and is metabolized in the liver and intestines . . The ADME properties of Raloxifene Bismethyl Ether and their impact on bioavailability would need further investigation.

Result of Action

As it is an inactive compound with respect to estrogen receptor activity

生化学分析

Cellular Effects

Raloxifene, its parent compound, has been shown to have significant effects on various types of cells and cellular processes . It would be interesting to investigate if Raloxifene Bismethyl Ether shares similar cellular effects.

Molecular Mechanism

Raloxifene, the parent compound, acts as a selective estrogen receptor modulator, exerting its effects at the molecular level through binding interactions with estrogen receptors .

Dosage Effects in Animal Models

The effects of Raloxifene Bismethyl Ether at different dosages in animal models have not been reported. Raloxifene, its parent compound, has been studied in animal models .

Metabolic Pathways

Raloxifene is metabolized predominantly by CYP3A4 in human liver microsomes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Raloxifene Bismethyl Ether involves multiple steps, starting from the appropriate benzo[b]thiophene derivatives. The key steps include:

Methoxylation: Introduction of methoxy groups to the benzo[b]thiophene core.

Etherification: Formation of the ether linkage between the benzo[b]thiophene and the phenyl ring.

Piperidinylation: Attachment of the piperidinyl group to the phenyl ring.

Industrial Production Methods: Industrial production of Raloxifene Bismethyl Ether typically involves large-scale organic synthesis techniques. The process includes:

Batch Reactors: Utilized for controlled reaction conditions.

Purification: Techniques such as recrystallization and chromatography are employed to achieve high purity levels.

Types of Reactions:

Oxidation: Raloxifene Bismethyl Ether can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Hydroxylated derivatives.

Substitution Products: Various substituted phenyl derivatives.

類似化合物との比較

Raloxifene Bismethyl Ether is unique due to its specific structural modifications, which confer distinct pharmacological properties. Similar compounds include:

Raloxifene: The parent compound, used for osteoporosis treatment.

Tamoxifen: Another SERM, primarily used for breast cancer treatment.

Arzoxifene: A newer SERM with improved efficacy and safety profile.

Bazedoxifene: A SERM used for osteoporosis and menopausal symptoms

Raloxifene Bismethyl Ether stands out due to its specific binding affinity and tissue-selective actions, making it a valuable compound in both research and therapeutic contexts.

生物活性

Raloxifene Bismethyl Ether is a synthetic derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used for the treatment of osteoporosis and breast cancer. This article explores the biological activity of Raloxifene Bismethyl Ether, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Raloxifene Bismethyl Ether is characterized by its structural modifications compared to Raloxifene. The absence of hydroxyl groups in its structure renders it an inactive compound concerning estrogen receptor activity. This modification impacts its biological interactions and efficacy.

| Property | Raloxifene | Raloxifene Bismethyl Ether |

|---|---|---|

| Molecular Formula | CHNO | CHN |

| Estrogen Receptor Activity | Active | Inactive |

| Solubility | Poor in water | Soluble in DMF, DMSO, Methanol |

Estrogen Receptor Modulation

Raloxifene functions as a mixed agonist/antagonist at estrogen receptors (ERs), particularly ERα and ERβ. In contrast, Raloxifene Bismethyl Ether does not exhibit this activity due to its structural alterations. Research indicates that the biological activity of Raloxifene is mediated through both genomic and nongenomic pathways, affecting gene expression and cellular signaling.

- Genomic Pathways : Binding to ERs leads to modulation of transcriptional activity related to cell proliferation and apoptosis.

- Nongenomic Pathways : Interactions with membrane-bound estrogen receptors influence cellular processes such as calcium signaling and mitochondrial function.

Anticancer Effects

Studies have shown that Raloxifene can induce apoptosis in cancer cells, particularly in estrogen receptor-negative breast cancer cells through aryl hydrocarbon receptor (AhR) pathways. Although Raloxifene Bismethyl Ether lacks direct estrogenic activity, understanding the mechanisms of its parent compound provides insights into potential indirect effects on cancer biology.

- Case Study : A study indicated that Raloxifene analogs could promote AhR-mediated apoptosis in various cancer cell lines, suggesting that modifications to the structure could lead to new therapeutic avenues for targeting cancer without traditional estrogenic effects .

Neuroprotective Effects

Recent research highlights the neuroprotective properties of Raloxifene in models of brain injury, including traumatic brain injury (TBI) and neurodegenerative diseases. These effects are attributed to the modulation of inflammatory responses and myelin preservation.

- Case Study : In a model of experimental autoimmune encephalomyelitis (EAE), Raloxifene was shown to reduce inflammatory cytokines and improve myelin basic protein levels, indicating potential therapeutic roles in multiple sclerosis .

Pharmacokinetics

The pharmacokinetic profile of Raloxifene Bismethyl Ether remains less characterized due to its inactivity at estrogen receptors. However, it is crucial to consider that the bioavailability of Raloxifene itself is low (~2% when administered orally), primarily due to poor solubility and extensive first-pass metabolism .

特性

IUPAC Name |

[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRYQTKAUSVEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444581 | |

| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84541-38-8 | |

| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。